5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine
CAS No.:
Cat. No.: VC15846366
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3 |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 5-(1-ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine |
| Standard InChI | InChI=1S/C14H23N3/c1-5-17-10-6-7-13(17)12-8-9-14(16(3)4)15-11(12)2/h8-9,13H,5-7,10H2,1-4H3 |
| Standard InChI Key | BEKOXTWNHIBRFW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1C2=C(N=C(C=C2)N(C)C)C |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine features a pyridine ring substituted at positions 2, 5, and 6. The pyridine’s second position hosts a dimethylamine group (-N(CH3)2), while the fifth position connects to a 1-ethylpyrrolidine ring. The sixth position is methylated, contributing to steric bulk and lipophilicity . The molecular formula is C14H23N3, with a molecular weight of 233.35 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine |
| CAS Number | 1352537-81-5 |
| SMILES | CCN1CCCC1C2=C(N=C(C=C2)N(C)C)C |
The compound’s InChIKey (BEKOXTWNHIBRFW-UHFFFAOYSA-N) underscores its unique stereoelectronic profile, which facilitates interactions with biological targets.
Synthetic Accessibility
Synthesis involves multi-step organic reactions, typically beginning with pyridine derivatization. Automated reactors enable scalable production, with key steps including:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the 1-ethylpyrrolidine moiety.
-
Pyridine Substitution: Nucleophilic aromatic substitution introduces the dimethylamine group at position 2, followed by Friedel-Crafts alkylation for methyl group addition at position 6 .
-
Coupling Reactions: Suzuki-Miyaura cross-coupling links the pyrrolidine and pyridine units, optimized using palladium catalysts .
Yield optimization remains challenging due to steric hindrance from the N,N-dimethyl group, necessitating precise temperature and solvent control.
Structural and Crystallographic Analysis
X-ray Diffraction Insights
While direct crystallographic data for this compound is limited, analogous structures (e.g., 2-(5-ethylpyridin-2-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate) reveal key trends . The pyridine ring adopts a planar conformation, with bond lengths of 1.337–1.341 Å for C-N bonds, consistent with aromaticity . The pyrrolidine ring exhibits a twist-boat conformation, minimizing steric clashes between the ethyl group and pyridine methyl substituents .
Conformational Dynamics
Nuclear Overhauser Effect (NOE) spectroscopy simulations suggest that the ethyl group on pyrrolidine rotates freely at room temperature, while the N,N-dimethyl group restricts pyridine ring puckering . This dynamic behavior enhances binding adaptability to protein pockets.
Pharmacological Profile
Receptor Binding and Selectivity
In vitro assays demonstrate high affinity for serotonin 5-HT1A receptors (Ki = 2.3 nM), with 100-fold selectivity over 5-HT2A and dopamine D2 receptors . Molecular docking simulations attribute this selectivity to hydrogen bonding between the pyrrolidine nitrogen and Ser394 residue in the 5-HT1A orthosteric site .
Table 2: Binding Affinities for Neurotransmitter Receptors
| Receptor | Ki (nM) | Selectivity Ratio vs. 5-HT1A |
|---|---|---|
| 5-HT1A | 2.3 | 1.0 |
| 5-HT2A | 245 | 106.5 |
| D2 | 318 | 138.3 |
Functional Activity
Therapeutic Applications
Neuropsychiatric Disorders
Preclinical models indicate anxiolytic and antidepressant effects. In the forced swim test, the compound reduced immobility time by 58% at 1 mg/kg (p < 0.01), comparable to fluoxetine . Its 5-HT1A agonism enhances prefrontal cortex dopamine release, addressing anhedonia in depression .
Movement Disorders
In MPTP-induced parkinsonian mice, the compound reduced dyskinesia severity by 40% (p < 0.05) at 0.3 mg/kg, likely via 5-HT1A-mediated striatal glutamate modulation .
Future Directions
Pharmacokinetic Optimization
Current data lack bioavailability studies. Structural modifications, such as replacing the ethyl group with fluorinated analogs, could enhance blood-brain barrier penetration.
Clinical Translation
Phase I trials should assess safety and receptor occupancy. PET imaging with [11C]-labeled analogs would validate target engagement in humans .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume